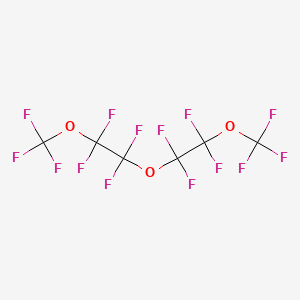
Perfluorodiglyme
Übersicht
Beschreibung
Perfluorodiglyme, also known as Perfluoro (diethylene glycol dimethyl ether), is an artificial organic compound . It exists as a colorless liquid under standard conditions . The molecular weight of this compound is 386.04 .
Molecular Structure Analysis
This compound has a molecular weight of 386.04 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 386.04 . The storage temperature is 2-8°C . Vapor pressures and densities of this compound have been measured experimentally .
Wissenschaftliche Forschungsanwendungen
Molekularsimulationen
Perfluorodiglyme wurde bei der Entwicklung eines All-Atom-Kraftfelds für Molekularsimulationen verwendet . Dieses Kraftfeld basiert auf dem generalisierten optimierten Potentialen für Flüssigkeitssimulationen All-Atom (OPLS-AA) Kraftfeld und wurde in Verbindung mit Experimenten und ab initio Quantenmechanischen Berechnungen abgeleitet .
2. Validierung von experimentellen Dampfdrucken und Flüssigkeitsdichten Die physikalischen Eigenschaften von this compound, wie Dampfdrucke und Flüssigkeitsdichten, wurden experimentell gemessen, um das Kraftfeld zu validieren und unser Verständnis der physikalischen Eigenschaften von Perfluorpolyethern (PFPEs) zu verbessern .
3. Untersuchung von Wechselwirkungen, die spezifisch für PFPEs sind Neue Parameter wurden für Wechselwirkungen eingeführt, die spezifisch für PFPEs sind . Molekulardynamiksimulationen mit dem neuen Kraftfeld zeigen eine hervorragende Übereinstimmung mit ab initio Berechnungen auf dem RHF/6-31G∗-Niveau für Gasphasen-Torsionsenergien und Molekülstrukturen für mehrere PFPEs .
Reproduktion von experimentell ermittelten Dichten
Das Kraftfeld reproduziert experimentell ermittelte Dichten genau . Dies ist bedeutsam, da es zum Verständnis des Verhaltens von this compound unter verschiedenen Bedingungen beiträgt.
Reproduktion von Verdampfungsenthalpien
Das Kraftfeld reproduziert auch Verdampfungsenthalpien, die aus experimentellen Dampfdrucken abgeleitet wurden, genau . Dies ist wichtig, um die Energieänderungen zu verstehen, die mit dem Phasenübergang von this compound verbunden sind.
6. Verständnis der Auswirkung der Fluorierung auf die Verdampfungsenthalpie Simulationen deuten darauf hin, dass Polyether eine signifikante Abnahme der Verdampfungsenthalpie bei Fluorierung zeigen . Dieses Phänomen ist das Ergebnis einer reduzierten Kohäsion in flüssigen PFPEs aufgrund einer Reduktion der lokalisierten Assoziationen zwischen Rückgrat-Sauerstoffatomen und benachbarten Molekülen .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKVOMJRCQYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF3, C6F14O3 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542616 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40891-99-4 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorodiglyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do molecular simulations provide regarding the properties of perfluorodiglyme?
A2: Molecular dynamics simulations, using an OPLS-AA based force field parameterized for this compound, accurately reproduce experimentally measured densities and enthalpies of vaporization. [] These simulations reveal that fluorination of polyethers, like this compound, leads to a significant decrease in the enthalpy of vaporization compared to their non-fluorinated counterparts. [] This difference is attributed to reduced cohesion within liquid this compound due to weaker localized associations between oxygen atoms in the backbone and surrounding molecules. [] This insight helps explain the distinct behavior of this compound in solution and its suitability for specific applications.
Q2: Can you elaborate on the analytical techniques employed to characterize and validate the use of this compound in research?
A3: Various analytical techniques are crucial for studying this compound's behavior and applications. In the context of microbubble stabilization, acoustical attenuation measurements, static light scattering, and optical microscopy are employed to determine the mean size, size distribution, and stability of the microbubbles. [] Dynamic tensiometry helps understand the adsorption kinetics of DMPC at the interface in the presence of this compound. [] Langmuir monolayer compressions provide insights into the surface pressure and compressibility of the DMPC monolayer with and without this compound. [] For validating molecular dynamics simulations, experimental measurements of vapor pressure and liquid density are crucial for comparison. []
Q3: Are there any known alternatives to this compound in its applications, and what are their comparative advantages or disadvantages?
A4: While the provided research focuses specifically on this compound, other fluorinated ethers with low Ostwald coefficients, like perfluoromonoglyme, are also explored for stabilizing gas emulsions used in imaging. [] Each compound exhibits slightly different properties, influencing factors such as emulsion stability, biocompatibility, and cost. Further research is needed to fully compare and contrast their performance and suitability for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
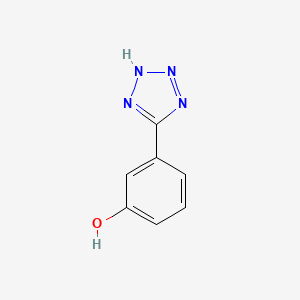
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
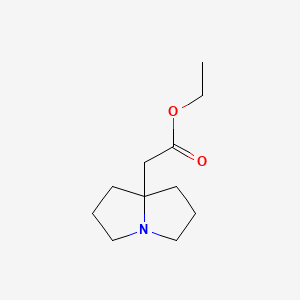
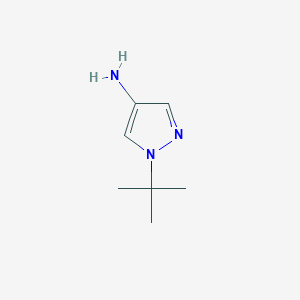
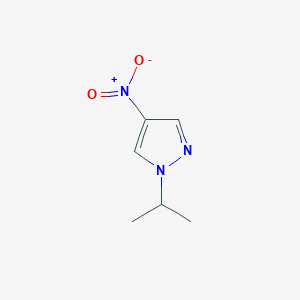
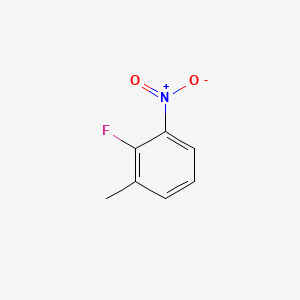




![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)
